Cas no 1304064-99-0 (Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester)
![Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester structure](https://www.kuujia.com/scimg/cas/1304064-99-0x500.png)
Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester
- DB-201742
- SCHEMBL16517792
- Ethyl1-bromoimidazo[1,5-a]pyrazine-3-carboxylate
- 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid ethyl ester
- 1304064-99-0
- A888745
- MFCD26743822
- 1-Bromo-imidazo[1,5-a]pyrazine-3-carboxylic acid ethyl ester
- Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate
- F18510
- EN300-7439124
-
- MDL: MFCD26743822
- Inchi: InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-7(10)6-5-11-3-4-13(6)8/h3-5H,2H2,1H3
- InChI Key: AHUWOOAHQFAMAP-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=NC(=C2N1C=CN=C2)Br
Computed Properties
- Exact Mass: 268.98004
- Monoisotopic Mass: 268.97999g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- PSA: 56.49
Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D516291-5g |
Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester |
1304064-99-0 | 95% | 5g |
$3888 | 2024-06-05 | |
Enamine | EN300-7439124-1.0g |
ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate |
1304064-99-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-11 | |
Enamine | EN300-7439124-0.25g |
ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate |
1304064-99-0 | 95.0% | 0.25g |
$601.0 | 2025-03-11 | |
Enamine | EN300-7439124-0.05g |
ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate |
1304064-99-0 | 95.0% | 0.05g |
$282.0 | 2025-03-11 | |
Enamine | EN300-7439124-0.1g |
ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate |
1304064-99-0 | 95.0% | 0.1g |
$420.0 | 2025-03-11 | |
1PlusChem | 1P000UTZ-10g |
IMidazo[1,5-a]pyrazine-3-carboxylic acid, 1-broMo-, ethyl ester |
1304064-99-0 | 95% | 10g |
$6515.00 | 2023-12-22 | |
1PlusChem | 1P000UTZ-5g |
IMidazo[1,5-a]pyrazine-3-carboxylic acid, 1-broMo-, ethyl ester |
1304064-99-0 | 95% | 5g |
$4413.00 | 2023-12-22 | |
A2B Chem LLC | AA39159-100mg |
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate |
1304064-99-0 | 95% | 100mg |
$478.00 | 2024-04-20 | |
Ambeed | A277451-1g |
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate |
1304064-99-0 | 95+% | 1g |
$1014.0 | 2024-04-24 | |
abcr | AB495116-1 g |
1-Bromo-imidazo[1,5-a]pyrazine-3-carboxylic acid ethyl ester; . |
1304064-99-0 | 1g |
€1804.00 | 2023-06-15 |
Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester Related Literature
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
Additional information on Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester
Imidazo[1,5-a]pyrazine-3-carboxylic Acid, 1-Bromo-, Ethyl Ester (CAS No. 1304064-99-0)
The compound Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester (CAS No. 1304064-99-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazo[1,5-a]pyrazines, which are known for their unique structural properties and versatile applications in drug design and materials science. The imidazo[1,5-a]pyrazine core of this molecule provides a rigid and aromatic framework that can be further functionalized to explore its biological and chemical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic aromatic substitution and esterification reactions. The presence of the bromo group at position 1 introduces a reactive site that can be exploited for further modifications, such as coupling reactions or substitutions, to generate derivatives with enhanced bioactivity or stability. The ethyl ester moiety adds solubility and enhances the pharmacokinetic profile of the compound, making it suitable for in vivo studies.
Research into the imidazo[1,5-a]pyrazine scaffold has revealed its potential as a building block for developing novel pharmaceutical agents. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, which could be harnessed for treating chronic diseases such as neurodegenerative disorders or cardiovascular conditions. Additionally, the molecule's ability to act as a ligand in metalloenzyme inhibition has opened new avenues for exploring its role in enzyme-targeted therapies.
The CAS No. 1304064-99-0 identifier ensures that this compound is uniquely cataloged within chemical databases, facilitating its identification and retrieval for research purposes. Its structural integrity and functional groups make it an ideal candidate for exploring supramolecular chemistry and self-assembling systems. Furthermore, computational studies using molecular docking and quantum mechanics have provided insights into its binding affinities with various biological targets, paving the way for rational drug design.
In conclusion, Imidazo[1,5-a]pyrazine-3-carboxylic acid, 1-bromo-, ethyl ester (CAS No. 1304064-99-0) represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure and functional groups position it as a valuable tool in advancing chemical research and therapeutic development.
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